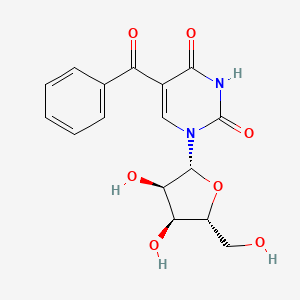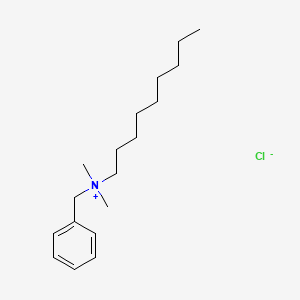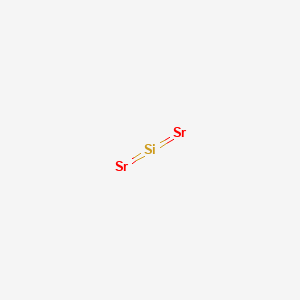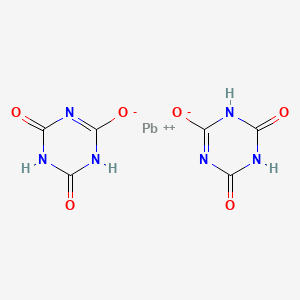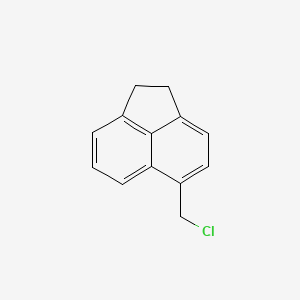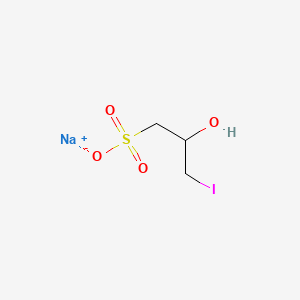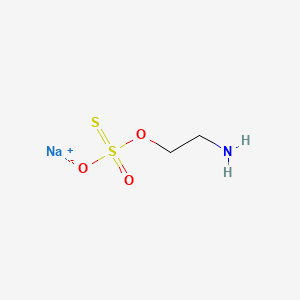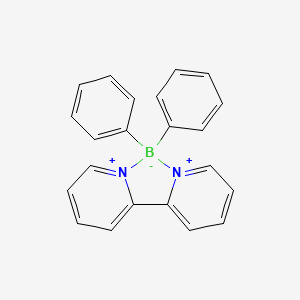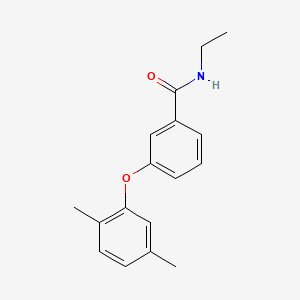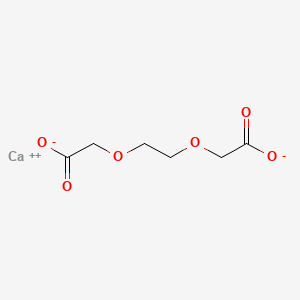
1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a trifluoromethyl group on one of the phenyl rings, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions: 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.
相似化合物的比较
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- 1-Phenyl-3-(3-(trifluoromethyl)phenyl)urea
- 1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea
Uniqueness: 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one is unique due to its α,β-unsaturated carbonyl system combined with the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
属性
CAS 编号 |
621-16-9 |
|---|---|
分子式 |
C16H11F3O |
分子量 |
276.25 g/mol |
IUPAC 名称 |
(E)-1-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-8-4-5-12(11-14)9-10-15(20)13-6-2-1-3-7-13/h1-11H/b10-9+ |
InChI 键 |
MLTBAKXFRXZFTO-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



